(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c1-2-18-19(22)20(25-13-24-18)29-17-7-9-27(12-17)21(28)16-5-3-15(4-6-16)11-26-10-8-23-14-26/h3-6,8,10,13-14,17H,2,7,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDSQQRUVMMWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone, often referred to as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and findings from diverse research sources.
Chemical Structure and Properties
The compound features a complex structure that combines an imidazole ring with a pyrrolidine moiety linked to a pyrimidine derivative. This unique combination suggests potential interactions with various biological targets.
Antiviral Properties
Pyrimidine derivatives have been linked to antiviral activity. Research indicates that certain pyrimidine biosynthesis inhibitors can enhance the production of type I and type III interferons, which play crucial roles in antiviral defense mechanisms . The compound's structural components may contribute to similar immunostimulatory effects.
The proposed mechanism of action for compounds of this class often involves inhibition of key enzymes in nucleotide synthesis pathways. For example, some pyrimidine inhibitors target dihydroorotate dehydrogenase (DHODH), which is critical for de novo pyrimidine biosynthesis . The imidazole and pyrrolidine components may enhance binding affinity to these targets, although specific binding studies for the compound are yet to be published.
In Vitro Studies
In vitro assays using similar compounds have reported significant cytotoxic effects against various cancer cell lines. For example, ferrocene-pyrimidine conjugates demonstrated notable antiplasmodial activities against Plasmodium falciparum, indicating potential for further exploration in malaria treatment . While direct studies on the target compound are necessary, these findings suggest a promising avenue for future research.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds. Preliminary SAR studies indicate that modifications in the imidazole and pyrrolidine rings can significantly influence their pharmacological profiles. This insight could guide future synthetic efforts to enhance efficacy while minimizing toxicity.
Data Summary Table
Comparison with Similar Compounds
Structural Analogues with Imidazole Moieties
Several imidazole-containing compounds in the evidence share structural or functional similarities:
Key Observations :
- The target compound’s imidazole-methylphenyl group differentiates it from analogues with thioether () or benzylidene () linkers.
- Unlike Astemizole (), which has a piperidine ring, the target compound’s pyrrolidinyl group may offer reduced steric hindrance and improved solubility .
Fluorinated Heterocycles
Fluorine substitution is a common strategy in drug design:
Key Observations :
- The 5-fluoropyrimidine in the target compound parallels the fluorophenyl/fluoropyridine motifs in , which are associated with kinase inhibition .
- Example 80 () demonstrates that multiple fluorine atoms can synergistically improve binding, suggesting the target compound’s single fluorine may prioritize selectivity over broad activity .
Pyrrolidinyl and Morpholine Derivatives
The pyrrolidinyl group’s impact is highlighted when compared to morpholine-containing analogues:
Key Observations :
- The pyrrolidinyl-O-linker in the target compound may balance lipophilicity and solubility better than morpholine (), which is highly polar due to its oxygen atom .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties based on structural features:
Key Observations :
- The target compound’s fluoropyrimidine and pyrrolidinyl groups likely confer intermediate lipophilicity (LogP ~3.5–4.0), optimizing membrane permeability and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
